molecular formula C10H7IN2 B13143306 4-Iodo-2,2'-bipyridine CAS No. 160539-03-7

4-Iodo-2,2'-bipyridine

Cat. No.: B13143306
CAS No.: 160539-03-7
M. Wt: 282.08 g/mol
InChI Key: GUMNOUJDIYPVLY-UHFFFAOYSA-N
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Description

4-Iodo-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent under mild conditions .

Industrial Production Methods: Industrial production of 4-Iodo-2,2’-bipyridine may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often bipyridine derivatives with various substituents, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Iodo-2,2’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability . In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable compound in both fundamental research and practical applications .

Properties

CAS No.

160539-03-7

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

IUPAC Name

4-iodo-2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7IN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H

InChI Key

GUMNOUJDIYPVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)I

Origin of Product

United States

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